Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester
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Overview
Description
Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid moiety, an imidazolidinyl group, and a trifluoromethyl phenyl group. It is commonly used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the imidazolidinyl group and the trifluoromethyl phenyl group. The final step involves the esterification of the benzoic acid moiety to form the methyl ester.
Preparation of Benzoic Acid Derivative: The benzoic acid derivative can be synthesized by oxidizing toluene with a strong oxidizing agent such as potassium permanganate or by hydrolyzing benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst
Introduction of Imidazolidinyl Group: The imidazolidinyl group can be introduced through a reaction with an appropriate amine and a carbonyl compound under acidic or basic conditions.
Addition of Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be added via a Friedel-Crafts alkylation reaction using trifluoromethyl benzene and a suitable catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the imidazolidinyl group, potentially converting it to a different amine derivative.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological context. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing inflammation and cellular damage .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, methyl ester:
Benzoic acid, 4-methoxy-, methyl ester: This compound has a methoxy group instead of the trifluoromethyl phenyl group, resulting in different chemical properties.
Benzoic acid, 4-methyl-, methyl ester: Similar to the target compound but with a methyl group instead of the trifluoromethyl phenyl group.
Uniqueness
The presence of the imidazolidinyl group and the trifluoromethyl phenyl group in Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester imparts unique chemical properties and biological activities that distinguish it from other similar compounds. These structural features contribute to its potential as a versatile reagent in chemical synthesis and its promising applications in scientific research.
Properties
Molecular Formula |
C18H15F3N2O3 |
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Molecular Weight |
364.3 g/mol |
IUPAC Name |
methyl 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C18H15F3N2O3/c1-26-16(24)12-5-7-14(8-6-12)22-9-10-23(17(22)25)15-4-2-3-13(11-15)18(19,20)21/h2-8,11H,9-10H2,1H3 |
InChI Key |
RQIDZJOYJLCGIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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